2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Overview
Description
2,2-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a chemical compound belonging to the carbazole family It is characterized by its unique structure, which includes a carbazole core with additional methyl groups and a ketone functional group
Mechanism of Action
Target of Action
The primary target of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is the 5-HT3 receptor . This receptor is a type of serotonin receptor, and it plays a crucial role in the regulation of neurotransmission in the central and peripheral nervous system .
Mode of Action
This compound acts as a selective and reversible antagonist of the 5-HT3 receptor . By binding to these receptors, it prevents the action of serotonin, a neurotransmitter that can trigger nausea and vomiting .
Biochemical Pathways
The compound’s action on the 5-HT3 receptor affects the serotonergic pathways in the body . By blocking the action of serotonin at these receptors, it can prevent the initiation of reflexes that lead to nausea and vomiting .
Pharmacokinetics
It is known to be slightly soluble in dmso and methanol . Its melting point is 224-226°C, and its boiling point is predicted to be 386.3±11.0 °C .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of nausea and vomiting . By blocking the 5-HT3 receptors, it prevents the initiation of reflexes that lead to these symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry room at room temperature to maintain its stability . Furthermore, its solubility in different solvents can affect its bioavailability and hence its efficacy .
Biochemical Analysis
Biochemical Properties
2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its antimycobacterial activity
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on gene expression and cellular metabolism can lead to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, potentially inhibiting or activating enzymes. These interactions can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic processes within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its efficacy and role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. The reaction is carried out in the presence of trifluoroacetic acid, which acts as a catalyst. The process involves heating the reaction mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and controlled environments helps in achieving consistent results .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
2,2-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1,2,3,9-Tetrahydro-4H-carbazol-4-one
- 1,2,3,4-Tetrahydrocarbazole
- 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Comparison: 2,2-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is unique due to the presence of two methyl groups at the 2-position, which can influence its chemical reactivity and biological activity. This structural difference sets it apart from other similar compounds, potentially offering distinct advantages in specific applications .
Properties
IUPAC Name |
2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-14(2)7-11-13(12(16)8-14)9-5-3-4-6-10(9)15-11/h3-6,15H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRWHDVCYDYQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=CC=CC=C3N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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